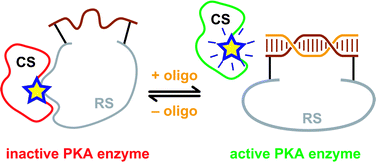Control of macromolecular structure and function using covalently attached double-stranded DNA constraints†
Molecular BioSystems Pub Date: 2006-11-14 DOI: 10.1039/B614116A
Abstract
The biophysical properties of DNA suggest its use for applications beyond serving as the genetic material. Several recent reports describe the use of covalently attached


Recommended Literature
- [1] In vivo investigation of brain and systemic ketobemidonemetabolism
- [2] Engineering pH-responsive switching of donor–π–acceptor chromophore alignments along a peptide nanotube scaffold†
- [3] Structural and thermodynamic basis of interaction of the putative anticancer agent chelerythrine with single, double and triple-stranded RNAs†
- [4] Graphene/ZIF-8 composites with tunable hierarchical porosity and electrical conductivity†
- [5] Growth characteristics of uniaxial InGaN/GaN MQW/n-GaN nanowires on Si(111) using MOCVD
- [6] Concluding Remarks
- [7] Metabonomic analysis of mouse urine by liquid-chromatography-time of flight mass spectrometry (LC-TOFMS): detection of strain, diurnal and gender differences
- [8] Syntheses and Antibacterial Activities of Tizoxanide, an N-(Nitrothiazolyl)salicylamide, and its O-Aryl Glucuronide
- [9] Control of macromolecular structure and function using covalently attached double-stranded DNA constraints†
- [10] Hot off the press









